molecular formula C10H11F6N3O5S B13505269 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol; bis(trifluoroacetic acid)

3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol; bis(trifluoroacetic acid)

Cat. No.: B13505269
M. Wt: 399.27 g/mol
InChI Key: MIOUHUUTKYCLSK-UHFFFAOYSA-N
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Description

3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol; bis(trifluoroacetic acid) is a compound that features a thiazole ring and an azetidine ring The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol typically involves the formation of the thiazole ring followed by the construction of the azetidine ring. One common method involves the reaction of α-aminonitriles with dithioformic or dithiophenacetic acids to form 5-aminothiazoles . The azetidine ring can then be introduced through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable chemoenzymatic processes, which combine chemical synthesis with enzymatic steps to achieve high yields and purity . These methods are designed to be efficient and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases or acids for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol is unique due to the presence of both a thiazole and an azetidine ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings .

Properties

Molecular Formula

C10H11F6N3O5S

Molecular Weight

399.27 g/mol

IUPAC Name

3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9N3OS.2C2HF3O2/c7-5-9-1-4(11-5)6(10)2-8-3-6;2*3-2(4,5)1(6)7/h1,8,10H,2-3H2,(H2,7,9);2*(H,6,7)

InChI Key

MIOUHUUTKYCLSK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CN=C(S2)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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